molecular formula C9H12FN3O3 B12671017 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine CAS No. 105281-07-0

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine

Cat. No.: B12671017
CAS No.: 105281-07-0
M. Wt: 229.21 g/mol
InChI Key: OCXOUAZGYAUARN-PXBUCIJWSA-N
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Description

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is a synthetic nucleoside analog that has garnered significant attention in the fields of chemistry, biology, and medicine. This compound is structurally similar to deoxycytidine, a naturally occurring nucleoside, but with modifications that enhance its stability and biological activity. The presence of a fluorine atom at the 2’ position of the sugar moiety and the absence of hydroxyl groups at the 2’ and 5’ positions make it unique and potent in various applications .

Chemical Reactions Analysis

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen bromide, and various catalysts that facilitate the reactions under controlled conditions . The major products formed from these reactions are often other nucleoside analogs with potential therapeutic applications .

Scientific Research Applications

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine involves its incorporation into DNA during replication. Once phosphorylated by deoxycytidine kinase, it competes with natural nucleosides for incorporation into the DNA strand. This incorporation leads to chain termination and inhibition of DNA synthesis, ultimately inducing apoptosis in rapidly dividing cells . The molecular targets include DNA polymerase and other enzymes involved in DNA replication and repair .

Comparison with Similar Compounds

1-(2,5-Dideoxy-2-fluoro-beta-D-arabinofuranosyl)cytosine is unique due to its specific structural modifications. Similar compounds include:

These compounds highlight the versatility and potential of fluorinated nucleoside analogs in scientific research and therapeutic applications.

Properties

CAS No.

105281-07-0

Molecular Formula

C9H12FN3O3

Molecular Weight

229.21 g/mol

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-methyloxolan-2-yl]pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O3/c1-4-7(14)6(10)8(16-4)13-3-2-5(11)12-9(13)15/h2-4,6-8,14H,1H3,(H2,11,12,15)/t4-,6+,7-,8-/m1/s1

InChI Key

OCXOUAZGYAUARN-PXBUCIJWSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@@H](O1)N2C=CC(=NC2=O)N)F)O

Canonical SMILES

CC1C(C(C(O1)N2C=CC(=NC2=O)N)F)O

Origin of Product

United States

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